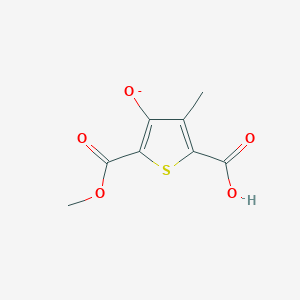
Phosphine, dicyclohexyl(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, dicyclohexyl(4-methoxyphenyl)- is an organophosphorus compound with the molecular formula C₁₉H₂₉OP and a molecular weight of 304.4067 g/mol . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-methoxyphenyl group. It is commonly used as a ligand in organometallic chemistry and homogeneous catalysis .
Preparation Methods
The synthesis of phosphine, dicyclohexyl(4-methoxyphenyl)- typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds . One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency in producing various phosphine derivatives .
Chemical Reactions Analysis
Phosphine, dicyclohexyl(4-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphine, dicyclohexyl(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phosphine, dicyclohexyl(4-methoxyphenyl)- involves its ability to act as a ligand, forming complexes with transition metals . These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific catalytic process and the transition metal used.
Comparison with Similar Compounds
Phosphine, dicyclohexyl(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine: This compound has three 4-methoxyphenyl groups bonded to the phosphine center and is also used as a ligand in organometallic chemistry.
Dicyclohexylphenylphosphine: This compound has two cyclohexyl groups and one phenyl group bonded to the phosphine center and is used in similar catalytic applications.
Dicyclohexyl(4-isopropylphenyl)phosphine: This compound has two cyclohexyl groups and one 4-isopropylphenyl group bonded to the phosphine center and is used in various chemical reactions.
Phosphine, dicyclohexyl(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its electronic and steric properties, making it suitable for specific catalytic applications .
Properties
CAS No. |
40438-63-9 |
|---|---|
Molecular Formula |
C19H29OP |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
dicyclohexyl-(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C19H29OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
InChI Key |
MVJMDUZAQQJRAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)




![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)




![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
